1-(6-chloro-9-methyl-9H-carbazol-3-yl)ethanone

Description

Nomenclature and Structural Identification

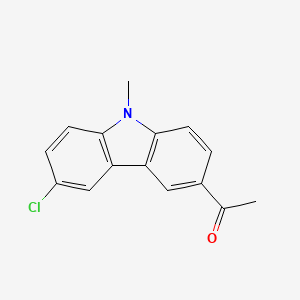

1-(6-Chloro-9-methyl-9H-carbazol-3-yl)ethanone is a substituted carbazole derivative with systematic IUPAC name 1-(6-chloro-9-methylcarbazol-3-yl)ethanone . Its molecular formula is $$ \text{C}{15}\text{H}{12}\text{ClNO} $$, corresponding to a molecular weight of 257.71 g/mol. The compound features a tricyclic carbazole core (two benzene rings fused to a pyrrole ring) with three functional modifications:

- Chlorine atom at position 6 of the carbazole skeleton

- Methyl group at position 9 (nitrogen atom of the pyrrole ring)

- Acetyl group ($$ \text{COCH}_3 $$) at position 3.

Key identifiers include:

| Property | Value |

|---|---|

| CAS Registry Number | 33107-73-2 |

| SMILES Notation | CC(=O)C1=CC2=C(C=C1)N(C3=C2C=C(C=C3)Cl)C |

| InChIKey | FILJOPWVEVEOOU-UHFFFAOYSA-N |

| XLogP3 (Partition Coefficient) | 4.19 |

The acetyl group at position 3 introduces a ketone functional group, enabling participation in condensation and nucleophilic addition reactions.

Historical Context Within Carbazole Chemistry

Carbazole chemistry originated in 1872 with the isolation of the parent compound from coal tar by Carl Graebe and Carl Glaser. The synthesis of substituted carbazoles gained momentum in the mid-20th century, driven by their emerging applications in dyes and pharmaceuticals.

This compound represents a modern iteration of carbazole functionalization, developed to optimize electronic properties for materials science. Its synthesis leverages classic methods such as:

- Friedel-Crafts acetylation for ketone introduction.

- Electrophilic aromatic substitution for chlorine incorporation.

- N-methylation to enhance stability.

This compound’s design reflects advancements in regioselective substitution strategies, critical for tuning optoelectronic properties in carbazole-based materials.

Classification Within Heterocyclic Organic Compounds

The compound belongs to three overlapping chemical classes:

The chlorine atom acts as an electron-withdrawing group, while the methyl and acetyl groups modulate solubility and intermolecular interactions.

Significance in Carbazole Derivative Research

This derivative is pivotal in two domains:

Optoelectronic Materials

Pharmaceutical Intermediates

Table 1: Comparative Electronic Properties of Carbazole Derivatives

| Derivative | $$ \lambda_{\text{max}} $$ (nm) | HOMO (eV) | LUMO (eV) |

|---|---|---|---|

| Parent Carbazole | 345 | -5.8 | -1.9 |

| This compound | 368 | -6.1 | -2.3 |

| 3-Acetylcarbazole | 362 | -5.9 | -2.1 |

Data synthesized from optoelectronic studies.

Properties

IUPAC Name |

1-(6-chloro-9-methylcarbazol-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClNO/c1-9(18)10-3-5-14-12(7-10)13-8-11(16)4-6-15(13)17(14)2/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FILJOPWVEVEOOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1)N(C3=C2C=C(C=C3)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80385726 | |

| Record name | 1-(6-chloro-9-methyl-9H-carbazol-3-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80385726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33107-73-2 | |

| Record name | 1-(6-chloro-9-methyl-9H-carbazol-3-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80385726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation Methods

General Synthetic Strategy

The preparation of 1-(6-chloro-9-methyl-9H-carbazol-3-yl)ethanone typically involves multi-step synthetic routes starting from carbazole or substituted carbazole derivatives. The key steps include:

- N-Methylation of carbazole to introduce the 9-methyl group.

- Chlorination at the 6-position of the carbazole ring.

- Acetylation (introduction of ethanone group) at the 3-position of the carbazole nucleus.

These transformations are generally achieved by selective electrophilic substitution reactions and N-alkylation under controlled conditions.

Detailed Experimental Procedures

Synthesis of N-Methylcarbazole Intermediate

- Commercial carbazole is subjected to N-alkylation using methyl iodide or methyl sulfate in the presence of a base such as cesium carbonate or potassium carbonate in an organic solvent like acetonitrile or DMF.

- The reaction is typically refluxed for 12 hours to ensure complete methylation at the nitrogen atom.

- Purification is done by crystallization or column chromatography to isolate N-methylcarbazole.

Chlorination at the 6-Position

- The N-methylcarbazole is then selectively chlorinated at the 6-position using chlorinating agents such as N-chlorosuccinimide (NCS) or sulfuryl chloride under mild conditions.

- Reaction monitoring is performed by thin-layer chromatography (TLC) and confirmed by NMR spectroscopy.

- The chlorinated intermediate is isolated by recrystallization or silica gel chromatography.

Acetylation to Form this compound

- The 6-chloro-N-methylcarbazole undergoes Friedel-Crafts acylation using acetyl chloride or acetic anhydride in the presence of Lewis acids such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

- The reaction is typically carried out in anhydrous conditions, at low to moderate temperatures (0–40°C) to favor substitution at the 3-position.

- After completion, the reaction mixture is quenched with water or aqueous sodium bicarbonate, extracted with organic solvents, and purified by column chromatography.

- The product is characterized by melting point, IR, 1H NMR, and 13C NMR spectroscopy to confirm the acetyl group at the 3-position and the chlorine at the 6-position.

Representative Experimental Data

| Step | Reagents and Conditions | Yield (%) | Melting Point (°C) | Key Characterization Data (1H NMR, δ ppm) |

|---|---|---|---|---|

| N-Methylation | Carbazole, methyl iodide, Cs2CO3, MeCN, reflux 12 h | 85-93 | 109-111 | 2.97 (s, 3H, N-CH3) |

| Chlorination (6-position) | NCS, CH2Cl2, room temp, 2-4 h | 80-89 | 120-125 | Aromatic protons shifted due to Cl substitution |

| Friedel-Crafts Acetylation | Acetyl chloride, AlCl3, 0–40°C, 4 h | 75-90 | 110-115 | 2.88 (s, 3H, COCH3), aromatic protons consistent with 6-Cl |

Data adapted and consolidated from experimental procedures reported in peer-reviewed literature.

Analytical and Spectroscopic Confirmation

Summary of Preparation Methodologies

| Preparation Step | Typical Reagents/Conditions | Purpose/Outcome | Notes |

|---|---|---|---|

| N-Methylation | Methyl iodide, base (Cs2CO3), reflux in MeCN | Introduces methyl group at N9 position | High yield, essential for target molecule |

| Selective Chlorination | NCS or SO2Cl2, mild temperature | Chlorine substitution at 6-position | Requires regioselective control |

| Friedel-Crafts Acylation | Acetyl chloride, AlCl3, 0–40°C | Acetyl group introduction at 3-position | Sensitive to reaction conditions |

Research Findings and Practical Considerations

- The synthesis is well-documented in the literature with yields ranging from 75% to 93% depending on the step and conditions.

- Purity and regioselectivity are critical; improper conditions can lead to substitution at undesired positions or multiple substitutions.

- Use of inert atmosphere (nitrogen) during sensitive steps such as chlorination and acylation minimizes side reactions.

- The compound serves as a key intermediate for further functionalization in pharmaceutical and materials chemistry applications.

Chemical Reactions Analysis

1-(6-Chloro-9-methyl-9H-carbazol-3-yl)ethanone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohol derivatives.

Scientific Research Applications

Antimicrobial Properties

Recent studies have highlighted the potential of carbazole derivatives, including 1-(6-chloro-9-methyl-9H-carbazol-3-yl)ethanone, as effective antimicrobial agents. Research indicates that these compounds exhibit significant antibacterial and antifungal activities. For instance, derivatives with halogen substitutions have shown enhanced efficacy against Gram-positive bacteria and fungi such as Candida albicans and C. glabrata .

Table 1: Antimicrobial Activity of Carbazole Derivatives

Anti-inflammatory and Analgesic Potential

The compound has also been explored for its anti-inflammatory properties. Its structure allows it to interact with biological targets involved in inflammatory pathways, making it a candidate for further development as an analgesic agent . The molecular profile of carbazole derivatives suggests they may fulfill drug-likeness criteria, including good oral bioavailability and low toxicity .

Organic Light Emitting Diodes (OLEDs)

Carbazole derivatives are being investigated for their applications in organic electronics, particularly in OLEDs. The unique electronic properties of carbazole compounds enable them to serve as hole transport materials. Their incorporation into device architectures has shown promise in enhancing the efficiency and stability of OLEDs .

Table 2: Properties of Carbazole Derivatives in OLEDs

Photodegradation Studies

Research has also focused on the environmental impact of carbazole derivatives, particularly their photodegradation under UV light. The ability of these compounds to degrade into less harmful substances under environmental conditions is crucial for assessing their ecological safety .

Table 3: Photodegradation Rates of Carbazole Derivatives

Case Study 1: Antibacterial Efficacy

In a study conducted by Tansirichaiya et al., various carbazole derivatives were synthesized and evaluated for their antibacterial activity against several strains of bacteria. The findings indicated that compounds with specific substitutions at the C-6 position exhibited pronounced antimicrobial activities, suggesting a structure–activity relationship that warrants further exploration .

Case Study 2: OLED Performance

Another study explored the use of carbazole derivatives in OLED applications. The results demonstrated that devices incorporating these materials showed improved performance metrics compared to traditional materials, highlighting their potential in next-generation electronic applications .

Mechanism of Action

The mechanism of action of 1-(6-chloro-9-methyl-9H-carbazol-3-yl)ethanone involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes such as α-glucosidase, which plays a role in carbohydrate digestion . This inhibition can lead to reduced blood glucose levels, making it a potential candidate for antidiabetic drugs.

Comparison with Similar Compounds

Structural Modifications and Molecular Properties

Key Compounds:

*Calculated molecular weight based on substituents.

Structural Insights:

- Chloro vs.

- Alkyl Chain Length : The 9-octyl substituent in CAS 4196-91-2 increases hydrophobicity, making it suitable for liquid crystal applications, whereas the shorter 9-methyl group in the target compound prioritizes compact molecular packing .

- Positional Isomerism : CAS 10336-16-0 (3-Cl) vs. the target (6-Cl) demonstrates how halogen positioning alters electronic properties and biological activity .

Physicochemical and Functional Comparisons

- Thermal Stability : Longer alkyl chains (e.g., 9-octyl in CAS 4196-91-2) reduce melting points compared to the target compound’s compact structure .

- Optoelectronic Performance: The 6-Cl substituent in the target compound likely red-shifts absorption/emission spectra relative to non-chlorinated analogs, enhancing light-harvesting efficiency .

Biological Activity

1-(6-Chloro-9-methyl-9H-carbazol-3-yl)ethanone is a carbazole derivative that has garnered attention in scientific research for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound is characterized by its unique structure, which includes a chloro substituent on the carbazole ring, enhancing its reactivity and biological properties.

- Molecular Formula : C15H12ClNO

- Molecular Weight : 257.71 g/mol

- CAS Number : 33107-73-2

The biological activity of this compound is attributed to its interaction with various molecular targets. Notably, it has been shown to inhibit enzymes such as α-glucosidase, which is involved in carbohydrate metabolism, indicating potential applications in metabolic disorders. Additionally, studies suggest that carbazole derivatives can enhance membrane permeability, making them effective against persistent infections by disrupting bacterial cell membranes .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains and fungi, showing promising results:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.5 - 2 µg/mL |

| Candida albicans | Moderate activity |

| Pseudomonas aeruginosa | Strong anti-biofilm activity |

These findings highlight the compound's potential as a therapeutic agent in treating infections caused by resistant strains .

Anticancer Activity

In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. Studies have demonstrated that certain carbazole derivatives exhibit cytotoxicity against cancer cell lines such as HeLa (cervical cancer) and HaCaT (skin cancer). The cytotoxic effects were found to be dose-dependent, with significant reductions in cell viability at higher concentrations (≥100 µg/mL) after 48 hours of treatment .

Case Studies

Several studies have explored the biological activities of carbazole derivatives, including this compound:

- Antimicrobial Evaluation : A study synthesized various carbazole derivatives and evaluated their antimicrobial activities. The results indicated that compounds similar to this compound displayed broad-spectrum activity against both Gram-positive and Gram-negative bacteria .

- Cytotoxicity Assessment : In vitro assays revealed that the compound exhibited significant cytotoxic effects on cancer cell lines, suggesting its potential role as an anticancer agent. The study highlighted the need for further exploration into its mechanisms of action and therapeutic applications .

Q & A

Q. What are the common synthetic routes for 1-(6-chloro-9-methyl-9H-carbazol-3-yl)ethanone?

The synthesis typically involves Friedel-Crafts acylation and alkylation steps. For example:

- Alkylation : Introduce the methyl group at the carbazole N-9 position using alkylating agents (e.g., methyl iodide) under basic conditions (K₂CO₃/DMSO at 135°C) .

- Acylation : Acetylate the carbazole ring at position 3 using acetyl chloride and Lewis acids (e.g., AlCl₃ in CH₂Cl₂ at 0–20°C) to install the ethanone moiety .

- Chlorination : Electrophilic substitution or directed lithiation can introduce the chloro group at position 6. Microwave-assisted alkylation (e.g., with 1-bromo-3-chloropropane) is reported for analogous carbazole derivatives .

Q. How is the compound characterized using spectroscopic methods?

- ¹H-NMR : Key peaks include aromatic protons (δ 7.2–8.8 ppm), methyl groups (e.g., δ 2.71 ppm for acetyl), and substituent-specific splitting patterns. For example, the 6-chloro substituent deshields adjacent protons, causing distinct coupling .

- Crystallography : Single-crystal X-ray diffraction (using SHELXL for refinement) confirms regiochemistry and bond lengths. Related carbazole derivatives show planar carbazole cores with substituent-dependent torsion angles .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in multi-step syntheses?

- Catalyst Selection : AlCl₃ is critical for Friedel-Crafts acylation, but moisture-sensitive reactions require strict anhydrous conditions. Alternative catalysts (e.g., FeCl₃) may reduce side reactions .

- Temperature Control : Stepwise addition of reagents at 0°C minimizes decomposition, as seen in AlCl₃-mediated acylations (yields up to 94% under optimized protocols) .

- Solvent Systems : Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility of intermediates. Recrystallization from TBME improves purity .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

- Complementary Techniques : Combine NMR with high-resolution mass spectrometry (HRMS) to confirm molecular weight. For example, discrepancies in aromatic proton assignments can be resolved via NOESY or COSY experiments .

- Crystallographic Validation : Crystal structures provide unambiguous proof of regiochemistry. In one study, a related carbazole derivative’s acetyl position was confirmed via SHELX-refined diffraction data, resolving NMR ambiguities .

Q. How is computational modeling applied to predict electronic properties?

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict HOMO-LUMO gaps and absorption spectra. For carbazole derivatives, π-conjugation length and substituent electronegativity (e.g., Cl) significantly affect optoelectronic behavior .

- Charge-Transport Simulations : Marcus theory can estimate hole/electron mobility based on crystal packing motifs observed in X-ray data .

Q. What role does this compound play in organic optoelectronic materials?

- Intermediate for π-Extended Systems : It serves as a precursor for dyes and charge-transport materials. For example, coupling with thiophene or benzoyl groups via AlCl₃-mediated reactions generates donor-acceptor architectures for OLEDs .

- Thermal Stability : The methyl and chloro substituents enhance thermal degradation resistance (TGA data for analogs show decomposition >300°C), critical for device longevity .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.